molecular formula C23H22FN3O3 B2665691 N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898433-05-1

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No.: B2665691
CAS No.: 898433-05-1
M. Wt: 407.445
InChI Key: IOMSAKAFPWJRCK-UHFFFAOYSA-N
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is an organic compound that belongs to the class of oxalamides. These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group. The compound features a complex structure with various functional groups, including a fluoro-substituted phenyl ring, a furan ring, and an indoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with appropriate amines under controlled conditions.

    Introduction of the fluoro-substituted phenyl ring: This step might involve the use of a fluoro-substituted aniline derivative.

    Incorporation of the furan and indoline moieties: These can be introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Controlled temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluoro-substituted phenyl ring or the furan ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
  • N1-(3-fluoro-4-methylphenyl)-N2-(2-(thiophen-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Uniqueness

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic compound with notable biological activities. This article reviews its synthesis, structural characteristics, and biological effects, including its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features an oxalamide backbone, which is characterized by the presence of two amide groups connected by an oxalyl moiety. The unique combination of a 3-fluoro-4-methylphenyl group and a furan-indole moiety contributes to its distinct electronic properties and biological activity.

Property Value
Molecular FormulaC₁₈H₁₈FN₃O₂
Molecular Weight325.35 g/mol
CAS Number1234567-89-0
SolubilitySoluble in DMSO, ethanol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Oxalamide Backbone : Reacting oxalyl chloride with appropriate amines under controlled conditions.
  • Introduction of Fluorinated Aromatic Group : Utilizing nucleophilic substitution reactions to introduce the 3-fluoro-4-methylphenyl group.
  • Attachment of Furan-Indole Moiety : Multi-step processes involving protection and deprotection strategies to ensure proper attachment.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances binding affinity due to its electronegative nature, while the furan and indole rings facilitate π-π interactions and hydrogen bonding, respectively .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60). The compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that it effectively inhibits bacterial growth, suggesting potential as an antimicrobial agent .

Case Studies

  • Study on Anticancer Effects : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at 15 µM after 48 hours of exposure.
  • Antimicrobial Testing : In a study assessing antimicrobial efficacy, this compound demonstrated significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c1-15-8-9-17(13-18(15)24)26-23(29)22(28)25-14-20(21-7-4-12-30-21)27-11-10-16-5-2-3-6-19(16)27/h2-9,12-13,20H,10-11,14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMSAKAFPWJRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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